7-Iodo-5-(2-methylphenyl)quinolin-8-ol
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Overview
Description
7-Iodo-5-(o-tolyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-(o-tolyl)quinolin-8-ol typically involves the iodination of 5-(o-tolyl)quinolin-8-ol. One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl halide using a copper(I) halide. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production of 7-Iodo-5-(o-tolyl)quinolin-8-ol may involve large-scale Sandmeyer reactions or other iodination methods that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-(o-tolyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the primary products.
Reduction Reactions: Tetrahydroquinoline derivatives are formed.
Scientific Research Applications
7-Iodo-5-(o-tolyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Iodo-5-(o-tolyl)quinolin-8-ol involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Another quinoline derivative with similar antimicrobial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness
The combination of these groups in the quinoline structure provides a distinct set of chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
648896-59-7 |
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Molecular Formula |
C16H12INO |
Molecular Weight |
361.18 g/mol |
IUPAC Name |
7-iodo-5-(2-methylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3 |
InChI Key |
LGLYBLHTMUXBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |
Origin of Product |
United States |
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